molecular formula C24H35N5O2 B4515571 1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide

1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide

Cat. No.: B4515571
M. Wt: 425.6 g/mol
InChI Key: OXKBWQNAQXBLBJ-UHFFFAOYSA-N
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Description

This compound is a naphthyridine derivative, a class of heterocyclic molecules historically significant in medicinal chemistry. Naphthyridines, such as nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid), were among the first quinolone antibiotics, demonstrating potent antibacterial activity by targeting DNA gyrase . The subject compound replaces the carboxylic acid group of nalidixic acid with a carboxamide moiety and introduces a [1-(4-methylpiperazino)cyclohexyl]methyl substituent at the N~3~ position. This structural modification likely enhances metabolic stability and alters target specificity, as carboxamides are less prone to rapid clearance than carboxylic acids. The 4-methylpiperazine and cyclohexyl groups may improve solubility and facilitate interactions with biological targets via hydrogen bonding or hydrophobic effects, making this compound a candidate for anticancer or antimicrobial applications .

Properties

IUPAC Name

1-ethyl-7-methyl-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O2/c1-4-28-16-20(21(30)19-9-8-18(2)26-22(19)28)23(31)25-17-24(10-6-5-7-11-24)29-14-12-27(3)13-15-29/h8-9,16H,4-7,10-15,17H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKBWQNAQXBLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3(CCCCC3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide involves several steps. The starting material is typically 1,8-naphthyridine, which undergoes a series of reactions to introduce the ethyl, methyl, and piperazino groups. The key steps include:

    Alkylation: Introduction of the ethyl group at the 1-position.

    Methylation: Introduction of the methyl group at the 7-position.

    Cyclohexylation: Introduction of the cyclohexyl group at the N3 position.

    Piperazino Substitution: Introduction of the 4-methylpiperazino group.

The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.

Comparison with Similar Compounds

Table 1: Comparison of Naphthyridine Derivatives

Compound Name / ID Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound N~3~: [1-(4-methylpiperazino)cyclohexyl]methyl ~522* Piperazine, cyclohexyl, carboxamide Enhanced metabolic stability; potential CNS penetration due to lipophilic cyclohexyl group
1-ethyl-7-methyl-N-(thiazol-2-yl) analog N~3~: thiazol-2-yl 314.4 Thiazole, carboxamide Moderate solubility; antimicrobial activity via thiazole-mediated interactions
N-(3-chloro-4-methylphenyl) analog N~3~: 3-chloro-4-methylphenyl ~388* Chlorophenyl, carboxamide Increased hydrophobicity; potential anticancer activity due to halogen substituent
1-[(cyclopentylcarbamoyl)methyl] analog N~1~: cyclopentylcarbamoylmethyl ~434* Cyclopentyl, carbamoyl Improved membrane permeability; antimicrobial applications
5a7 () N~3~: cyclohexyl; N~1~: 4-chlorobenzyl 381.87 Chlorobenzyl, cyclohexyl Anticancer activity via aromatic stacking; moderate LogP (2.8)
Nalidixic acid C-3: carboxylic acid 232.2 Carboxylic acid Broad-spectrum antibacterial; limited bioavailability due to acidity

*Estimated based on structural analogs.

Key Differences and Implications

Solubility and Bioavailability

  • The target compound’s 4-methylpiperazine group introduces basicity, enhancing aqueous solubility compared to purely hydrophobic analogs like the N-(3-chloro-4-methylphenyl) derivative .
  • Carboxamide-containing analogs (e.g., target compound, ) exhibit greater metabolic stability than carboxylic acid derivatives like nalidixic acid, which are prone to rapid renal excretion .

Biological Activity

The compound 1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide , belongs to the class of naphthyridine derivatives , which have garnered attention for their diverse biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, drawing on various studies and findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C_{19}H_{25}N_{3}O_{2}
  • Molecular Weight : 329.43 g/mol

The structural features include a naphthyridine core , which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Numerous studies indicate that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA gyrase, which is critical for DNA replication.

CompoundTargetActivity
Naphthyridine DerivativeDNA gyraseInhibition of bacterial growth
Nalidixic AcidGram-negative bacteriaAntibacterial

Antitumor Effects

Research has demonstrated that naphthyridine derivatives possess antitumor activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structural modifications, particularly the presence of piperazine moieties, enhance its potency against various cancer cell lines.

Case Study : A study on related naphthyridine compounds indicated that modifications at the 7-position significantly improved cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Anti-inflammatory Properties

The anti-inflammatory effects of naphthyridine derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo.

ActivityMechanism
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : Compounds in this class disrupt bacterial DNA replication.
  • Apoptosis Induction : They can trigger apoptotic pathways in cancer cells.
  • Cytokine Modulation : Reduction in inflammatory cytokines leads to decreased inflammation.

Research Findings

Recent studies have focused on the synthesis and evaluation of naphthyridine derivatives:

  • A study published in SciELO highlighted the microwave-assisted synthesis of naphthyridine derivatives, emphasizing their broad spectrum of biological activities including antibacterial and anticancer effects .
  • Another article from PubChem confirmed the structural integrity and potential applications of similar compounds in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide

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